molecular formula C35H52O11 B570297 3-[6-[[(5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-3-(1-oxopropan-2-yloxy)propanal CAS No. 161744-35-0

3-[6-[[(5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-3-(1-oxopropan-2-yloxy)propanal

Cat. No.: B570297
CAS No.: 161744-35-0
M. Wt: 648.79
InChI Key: VJSSODJBZSXINO-ZDZWTTBBSA-N
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Description

The compound (3β,5β,12β)-3-[[[4-[R-®]]-2,6-Dideoxy-4-O-[1-(1-methyl-2-oxoethoxy)-2-oxoethyl]-β-D-ribo-hexopyran is a complex organic molecule with a unique structure. It is characterized by multiple chiral centers and a variety of functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3β,5β,12β)-3-[[[4-[R-®]]-2,6-Dideoxy-4-O-[1-(1-methyl-2-oxoethoxy)-2-oxoethyl]-β-D-ribo-hexopyran involves multiple steps, including the formation of the hexopyran ring and the introduction of the various substituents. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3β,5β,12β)-3-[[[4-[R-®]]-2,6-Dideoxy-4-O-[1-(1-methyl-2-oxoethoxy)-2-oxoethyl]-β-D-ribo-hexopyran: undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Allows for the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(3β,5β,12β)-3-[[[4-[R-®]]-2,6-Dideoxy-4-O-[1-(1-methyl-2-oxoethoxy)-2-oxoethyl]-β-D-ribo-hexopyran: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3β,5β,12β)-3-[[[4-[R-®]]-2,6-Dideoxy-4-O-[1-(1-methyl-2-oxoethoxy)-2-oxoethyl]-β-D-ribo-hexopyran involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3β,5β,12β)-3-[[[4-[R-®]]-2,6-Dideoxy-4-O-[1-(1-methyl-2-oxoethoxy)-2-oxoethyl]-β-D-ribo-hexopyran include other hexopyran derivatives and molecules with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[6-[[(5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-3-(1-oxopropan-2-yloxy)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52O11/c1-19(17-37)43-30(9-12-36)46-32-20(2)44-31(16-27(32)38)45-23-7-10-33(3)22(14-23)5-6-25-26(33)15-28(39)34(4)24(8-11-35(25,34)41)21-13-29(40)42-18-21/h12-13,17,19-20,22-28,30-32,38-39,41H,5-11,14-16,18H2,1-4H3/t19?,20?,22-,23?,24-,25-,26+,27?,28-,30?,31?,32?,33+,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSSODJBZSXINO-ZDZWTTBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC(CC=O)OC(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(CC(O1)OC2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)OC(CC=O)OC(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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